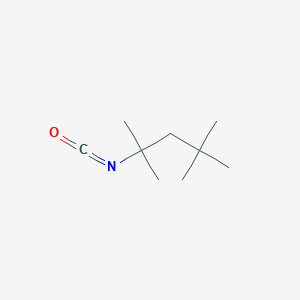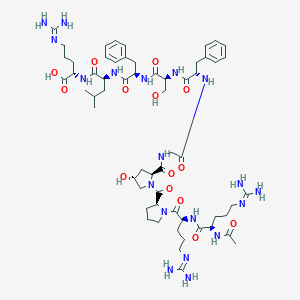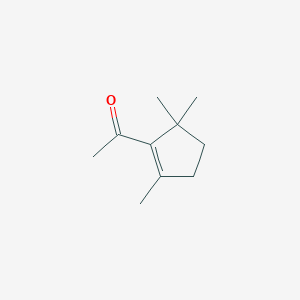
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It has a unique musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone is not fully understood, but it is believed to exert its effects through multiple pathways. Muscone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also modulates the expression of various genes involved in cell survival and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Muscone has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. Muscone has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone has a strong musky odor, which can interfere with experiments involving olfactory receptors. It is also a volatile compound and can evaporate quickly, which can make it difficult to measure accurately.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Muscone has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. Muscone has been shown to have anti-tumor effects and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone and to identify its molecular targets. This could lead to the development of more effective and targeted therapies for a wide range of diseases and conditions.
Métodos De Síntesis
Muscone can be synthesized through various methods, including the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one or the cyclization of 2,4,4-trimethyl-1-pentene. The most commonly used method is the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one using potassium permanganate.
Aplicaciones Científicas De Investigación
Muscone has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Muscone is currently being investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
125952-10-5 |
|---|---|
Nombre del producto |
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2,5,5-trimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-6-10(3,4)9(7)8(2)11/h5-6H2,1-4H3 |
Clave InChI |
HLAVHVYCRZRWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)(C)C)C(=O)C |
SMILES canónico |
CC1=C(C(CC1)(C)C)C(=O)C |
Sinónimos |
Ethanone, 1-(2,5,5-trimethyl-1-cyclopenten-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
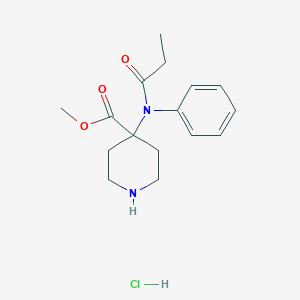
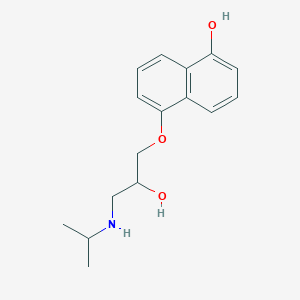
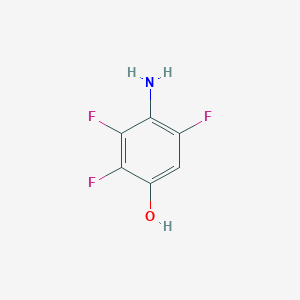
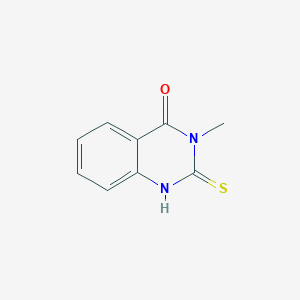
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

